4-(Methylamino)-2-butynoic Acid (CAS 1823915-94-1): A Strategic Alkynamide Building Block for Targeted Covalent Inhibitors
4-(Methylamino)-2-butynoic Acid (CAS 1823915-94-1): A Strategic Alkynamide Building Block for Targeted Covalent Inhibitors
Executive Summary
The paradigm of modern drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to achieve prolonged target engagement, high biochemical efficiency, and the ability to drug previously "undruggable" targets. Central to this resurgence is the strategic selection of electrophilic warheads. 4-(Methylamino)-2-butynoic acid (CAS: 1823915-94-1) has emerged as a highly versatile, bifunctional building block[1]. By providing an electron-deficient alkyne conjugated to a carboxylic acid, it enables the synthesis of alkynamide (but-2-ynamide) warheads, which offer distinct kinetic profiles and spatial geometries compared to classical acrylamides[2][3].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and synthetic workflows associated with 4-(Methylamino)-2-butynoic acid, tailored for medicinal chemists and drug development professionals.
Physicochemical Profiling & Structural Rationale
Understanding the intrinsic properties of 4-(methylamino)-2-butynoic acid is critical for predicting its behavior in both synthetic workflows and biological environments.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-(Methylamino)but-2-ynoic acid |
| CAS Registry Number | 1823915-94-1[1] |
| Molecular Formula | C5H7NO2[1] |
| Molecular Weight | 113.11 g/mol [1][4] |
| Structural Class | Alkynoic acid / Secondary amine |
| Typical Purity | ≥95% (LC-MS/NMR)[1] |
| Electrophilic Center | β -carbon of the α,β -unsaturated alkyne |
| Storage Temperature | 2-8°C or -20°C (Protect from light and moisture) |
Causality in Structural Design
The molecular architecture of 4-(methylamino)-2-butynoic acid is not coincidental; it is engineered for dual functionality:
-
The Alkynoic Acid Backbone : Once coupled to a primary or secondary amine on a drug scaffold, the resulting alkynamide acts as a potent Michael acceptor. The linear sp -hybridized geometry of the alkyne projects the electrophilic β -carbon into distinct vectors within a protein binding pocket, often capturing cysteine residues that are sterically inaccessible to the sp2 -hybridized acrylamides[3][5].
-
The 4-Methylamino Handle : The secondary amine serves two critical purposes. First, it acts as a synthetic handle for further derivatization (e.g., attaching fluorophores, PROTAC linkers, or optimizing steric bulk). Second, in the final drug molecule, this basic amine can become protonated at physiological pH, enhancing aqueous solubility and potentially acting as an intramolecular general base to catalyze the thia-Michael addition of the target thiol, a mechanism well-documented in EGFR inhibitors like Afatinib[6].
Mechanistic Dynamics of Alkynamide Warheads
The efficacy of a covalent inhibitor is defined by its two-step binding kinetics: the initial reversible binding affinity ( Ki ) and the maximum rate of inactivation ( kinact )[7][8].
When 4-(methylamino)-2-butynoic acid is incorporated into a scaffold, the resulting alkynamide undergoes a thia-Michael addition upon encountering a properly oriented nucleophilic cysteine. Unlike acrylamides, which form flexible thioether linkages, alkynamides form rigid vinyl sulfide adducts. This rigidity can lock the target protein into a specific conformational state, which is highly advantageous for preventing compensatory signaling or promoting protein degradation.
Kinetic pathway of covalent target engagement via thia-Michael addition.
Applications in Modern Drug Discovery
The clinical and preclinical success of alkynamide-bearing molecules underscores the utility of 4-(methylamino)-2-butynoic acid and its derivatives.
-
Kinase Targeting (BTK & FAK) : The FDA-approved BTK inhibitor Acalabrutinib utilizes a but-2-ynamide warhead to selectively target Cys481, offering an improved safety profile over first-generation inhibitors[3]. Similarly, novel Focal Adhesion Kinase (FAK) inhibitors leverage alkynamides to achieve precise covalent binding[9].
-
Protein Homeostasis (p97/VCP) : In the pursuit of antiviral and anticancer agents, researchers have designed p97 inhibitors (e.g., LC-1028) by incorporating a but-2-ynamide warhead to selectively modify Cys522 within the D2 active site[2].
-
Epigenetic Modulation (SETD8) : Recent structure-activity relationship (SAR) studies on SETD8 methyltransferase inhibitors evaluated 4-(dimethylamino)but-2-ynoic acid derivatives to enhance cellular activity via targeted covalent modification[6].
-
Transcription Factors (TEAD) : Inhibitors like MYF-03-176 utilize but-2-ynoic acid derivatives to covalently engage palmitoylated cysteines in TEAD, effectively suppressing Hippo pathway-driven malignancies[5].
Synthetic Integration & Experimental Protocols
To integrate 4-(methylamino)-2-butynoic acid into a complex scaffold, standard amide coupling conditions must be optimized to prevent the degradation of the electron-deficient alkyne.
Rationale for Reagent Selection
-
Coupling Agent (HATU) : HATU is selected over traditional carbodiimides (like DCC or EDC) because the electron-deficient nature of the butynoic acid reduces its nucleophilicity during the active ester intermediate phase. HATU generates a highly reactive HOAt ester, accelerating the coupling and minimizing alkyne degradation or epimerization of adjacent stereocenters[5][7].
-
Base (DIPEA) : N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to deprotonate the scaffold amine without competing for the activated ester[7].
Standard amide coupling workflow for integrating the alkynamide warhead.
Self-Validating Protocol: Amide Coupling of Alkynoic Acids
Reagents Required:
-
Target Amine Scaffold (1.0 eq)
-
4-(Methylamino)-2-butynoic acid (1.2 - 1.5 eq)[7]
-
HATU (1.5 eq)[5]
-
DIPEA (3.0 - 4.0 eq)[7]
-
Anhydrous DMF (0.1 M relative to scaffold)
Step-by-Step Methodology:
-
Pre-activation : In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 4-(methylamino)-2-butynoic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF.
-
Base Addition : Add DIPEA (3.0 eq) dropwise to the mixture. Stir at room temperature for 15 minutes. Self-Validation Check: The solution should turn a pale yellow, indicating the formation of the active HOAt ester.
-
Scaffold Introduction : Add the target amine scaffold (1.0 eq) to the activated mixture.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progression via LC-MS every 1-2 hours. Self-Validation Check: Look for the disappearance of the starting amine mass and the emergence of the product mass [M+H]+. Alkynamides typically exhibit a distinct UV absorbance shift compared to their parent scaffolds.
-
Quenching & Extraction : Once complete (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Washing : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.
-
Purification : Concentrate under reduced pressure and purify via reverse-phase preparative HPLC or silica gel chromatography to yield the final alkynamide.
Handling, Stability, and Safety Protocols
-
Chemical Stability : Alkynoic acids are susceptible to polymerization and Michael addition by ambient nucleophiles if stored improperly. 4-(Methylamino)-2-butynoic acid must be stored at 2-8°C (or -20°C for long-term storage) under an inert atmosphere, strictly protected from moisture and light[10].
-
Toxicity & Handling : As a reactive Michael acceptor precursor, it carries risks of skin sensitization and respiratory irritation. It must be handled inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles)[10][11].
References
-
MDPI - p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity. Retrieved from: [Link]
-
National Institutes of Health (PMC) - Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors. Retrieved from:[Link]
-
eScholarship (UC San Diego) - The Synthesis and Structure-Activity Relationship of Covalent Inhibitors. Retrieved from:[Link]
-
ACS Publications - Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8. Retrieved from:[Link]
-
ACS Publications - Dynamics Playing a Key Role in the Covalent Binding of Inhibitors to Focal Adhesion Kinase. Retrieved from: [Link]
-
Chimia - Current Developments in Covalent Protein Kinase Inhibitors. Retrieved from:[Link]
-
PNAS - Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Retrieved from: [Link]
Sources
- 1. Buy 4-(methylamino)but-2-ynoic acid | 1823915-94-1 | 95 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. chimia.ch [chimia.ch]
- 4. 1823915-94-1|4-(Methylamino)-2-butynoic acid|BLD Pharm [bldpharm.com]
- 5. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-aminobut-2-ynoic acid | 34014-16-9 [sigmaaldrich.com]
- 11. 168762-94-5 Cas No. | 4-[(tert-Butoxycarbonyl)amino]but-2-ynoic acid | Apollo [store.apolloscientific.co.uk]
